
Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C19H28O4. It is an ester derivative of cinnamic acid, where the octyl group is attached to the carboxyl end and the 3,4-dimethoxyphenyl group is attached to the prop-2-enoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts such as immobilized enzymes can also be explored to achieve a more environmentally friendly synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of different ester derivatives.
Applications De Recherche Scientifique
Chemistry: Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is used as a starting material or intermediate in the synthesis of various organic compounds. It is also studied for its photophysical properties and potential use in organic photovoltaics .
Biology: In biological research, this compound is investigated for its potential antioxidant and anti-inflammatory properties. It is also used in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a drug delivery agent and its potential use in the treatment of certain diseases due to its bioactive properties .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its UV-absorbing properties. It is also used as a fragrance ingredient and in the production of polymers and resins .
Mécanisme D'action
The mechanism of action of Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed that the methoxy groups play a crucial role in its bioactivity .
Comparaison Avec Des Composés Similaires
Octyl 3-(4-hydroxyphenyl)prop-2-enoate: This compound has a hydroxyl group instead of methoxy groups, which may alter its chemical and biological properties.
Octyl 3-(3,4-dihydroxyphenyl)prop-2-enoate:
Octyl methoxycinnamate: This compound is widely used in sunscreens for its UV-absorbing properties and is structurally similar to Octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate.
Uniqueness: this compound is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its antioxidant properties and potentially improve its stability compared to similar compounds .
Propriétés
Numéro CAS |
193343-04-3 |
|---|---|
Formule moléculaire |
C19H28O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
octyl 3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H28O4/c1-4-5-6-7-8-9-14-23-19(20)13-11-16-10-12-17(21-2)18(15-16)22-3/h10-13,15H,4-9,14H2,1-3H3 |
Clé InChI |
KEJOISRHKWJBGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


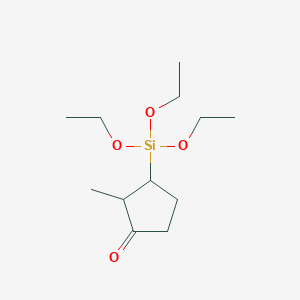
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine](/img/structure/B12557967.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)
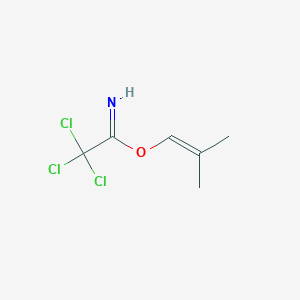
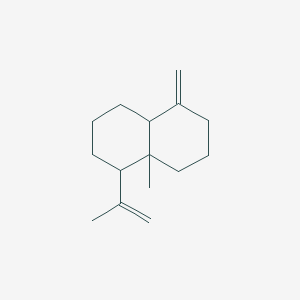
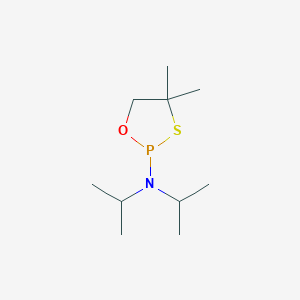
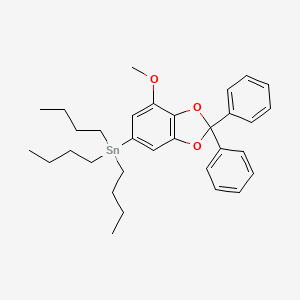
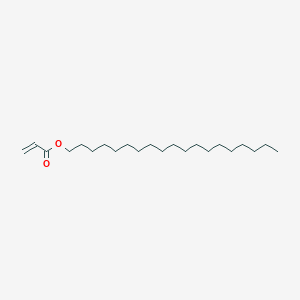


![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)
